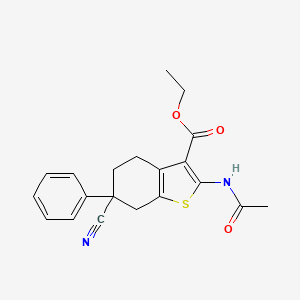

Ethyl 2-(acetylamino)-6-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

ETHYL 6-CYANO-2-ACETAMIDO-6-PHENYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-CYANO-2-ACETAMIDO-6-PHENYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyanoacetanilide with phenyl isothiocyanate in a solvent like DMF (dimethylformamide) containing a base such as potassium hydroxide can lead to the formation of the desired benzothiophene derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

ETHYL 6-CYANO-2-ACETAMIDO-6-PHENYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the cyano and acetyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Bases: Potassium hydroxide, sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.

Scientific Research Applications

ETHYL 6-CYANO-2-ACETAMIDO-6-PHENYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activities, such as antiviral and anticancer properties.

Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic properties.

Biological Research: It is used in the study of enzyme interactions and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of ETHYL 6-CYANO-2-ACETAMIDO-6-PHENYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiophene derivatives, such as:

- 6-Cyano-2-acetamido-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- Ethyl 2-amino-6-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Uniqueness

ETHYL 6-CYANO-2-ACETAMIDO-6-PHENYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the cyano and acetamido groups, along with the ethyl ester, allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial applications .

Biological Activity

Ethyl 2-(acetylamino)-6-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with significant biological activity. Its unique structure, characterized by a benzothiophene core and various functional groups, contributes to its pharmacological potential. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Structural Characteristics

The molecular formula of this compound is C13H17N3O3S. The compound exhibits a planar conformation stabilized by intramolecular interactions such as N–H···O hydrogen bonding. This structural arrangement is crucial for its biological activity.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. In vitro studies have shown that it can induce apoptosis in cancer cells. For instance, a study on MCF-7 breast cancer cells demonstrated that the compound reduced cell viability by 26.86% after 48 hours of treatment. The induction of apoptosis was confirmed by flow cytometry, which revealed increased early and late apoptotic cell populations compared to untreated controls .

Table 1: Antitumor Efficacy of this compound

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | 23.2 | Induces apoptosis and necrosis |

| Control (Untreated) | N/A | N/A |

Neuroprotective Effects

The compound has also shown potential as a neuroprotective agent. Studies suggest that it may inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. This inhibition could lead to improved cognitive function by increasing acetylcholine levels in the brain .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.

- Cell Cycle Arrest : It causes G2/M phase arrest in the cell cycle, preventing cancer cells from proliferating.

- Neuroprotective Mechanisms : By inhibiting AChE activity, it may enhance cholinergic neurotransmission and protect against neurodegeneration.

Comparative Analysis with Related Compounds

Ethyl 2-(acetylamino)-6-cyano derivatives share structural similarities with other benzothiophene-based compounds that exhibit varying biological activities.

Table 2: Comparison of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene | Benzothiophene core | Anti-inflammatory |

| Benzothieno[2,3-d]pyrimidine derivatives | Heterocyclic structure | Hypnotic effects |

These comparisons highlight the unique attributes of this compound and its potential applications in medicinal chemistry.

Case Studies

Recent studies have focused on the synthesis and evaluation of this compound's derivatives for enhanced biological activity. For example:

- Synthesis and Evaluation : A study synthesized several derivatives and evaluated their antitumor activity against different cancer cell lines.

- In Vivo Studies : Animal models have been used to assess the efficacy and safety profile of these compounds in treating tumors while monitoring for potential side effects.

Properties

IUPAC Name |

ethyl 2-acetamido-6-cyano-6-phenyl-5,7-dihydro-4H-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c1-3-25-19(24)17-15-9-10-20(12-21,14-7-5-4-6-8-14)11-16(15)26-18(17)22-13(2)23/h4-8H,3,9-11H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKLVYGDGAFHARS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC(C2)(C#N)C3=CC=CC=C3)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.